molecular formula C20H21FN2O4 B2871430 1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 381705-14-2

1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2871430
CAS No.: 381705-14-2
M. Wt: 372.396
InChI Key: OAHUCMQJANXRCR-UHFFFAOYSA-N
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Description

The compound 1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one is a pyrrol-2-one derivative characterized by a 3-hydroxy-pyrrol-2-one core substituted with a 4-fluorobenzoyl group at position 4, a furan-2-yl moiety at position 5, and a 3-(dimethylamino)propyl chain at position 1. This structure combines electron-withdrawing (4-fluorobenzoyl) and electron-donating (furan-2-yl) substituents, which may influence its physicochemical and biological properties. The dimethylamino group at the 1-position likely enhances solubility compared to analogs with hydroxyl or methoxy substituents .

Properties

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[(4-fluorophenyl)-hydroxymethylidene]-5-(furan-2-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-22(2)10-4-11-23-17(15-5-3-12-27-15)16(19(25)20(23)26)18(24)13-6-8-14(21)9-7-13/h3,5-9,12,17,24H,4,10-11H2,1-2H3/b18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVCJBLUQCCOBF-FBMGVBCBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C(C(=C(C2=CC=C(C=C2)F)O)C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCN1C(/C(=C(/C2=CC=C(C=C2)F)\O)/C(=O)C1=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-(dimethylamino)propyl)-4-(4-fluorobenzoyl)-5-(furan-2-yl)-3-hydroxy-1H-pyrrol-2(5H)-one, a complex organic compound, has garnered attention in the scientific community due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring, a furan ring, and a fluorobenzoyl moiety. Its IUPAC name is this compound. The molecular formula is C19H21FN2O4C_{19}H_{21}FN_2O_4 with a molecular weight of 364.38 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the formation of the pyrrolidine core and subsequent introduction of the furan and fluorobenzoyl groups. Common reagents include dimethylamine and various coupling agents under controlled conditions to ensure high yield and purity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of substituted benzoyl compounds have shown enhanced growth-inhibiting activity against various bacteria in Lactobacillus casei systems . The presence of the fluorine atom in the benzoyl group often correlates with increased antimicrobial efficacy.

Anticancer Properties

Studies have demonstrated that compounds featuring pyrrolidine rings can inhibit cancer cell proliferation. The mechanism is believed to involve the modulation of specific enzymes or receptors associated with cell growth and survival pathways. For example, similar compounds have been found to inhibit cyclooxygenase enzymes, which play a role in tumorigenesis.

Neuroprotective Effects

The dimethylamino propyl group suggests potential neuroprotective properties. Compounds with similar functional groups have been investigated for their ability to modulate neurotransmitter receptors, potentially offering therapeutic benefits for neurodegenerative diseases.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : Binding to enzymes involved in pathways regulating cell proliferation.
  • Receptor Modulation : Interacting with neurotransmitter receptors to exert neuroprotective effects.

Case Studies

StudyFindingsReference
Antimicrobial ActivityIncreased growth inhibition in Lactobacillus casei
Anticancer EfficacyInhibition of cyclooxygenase enzymes linked to tumor growth
Neuroprotective PotentialModulation of neurotransmitter receptors

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related pyrrol-2-one derivatives from the evidence, focusing on substituents, physical properties, and inferred structure-activity relationships (SAR).

Table 1: Structural and Physicochemical Comparison of Pyrrol-2-one Derivatives

Compound ID 1-Substituent 4-Aroyl Group 5-Substituent Melting Point (°C) Yield (%) Molecular Weight (g/mol) Reference
Target Compound 3-(Dimethylamino)propyl 4-Fluorobenzoyl Furan-2-yl Not reported Not reported ~444 (calculated) N/A
Compound 23 (Ev1) 2-Hydroxypropyl 4-Methylbenzoyl 4-Trifluoromethoxyphenyl 246–248 32 436.16
Compound 25 (Ev1) 2-Hydroxypropyl 4-Methylbenzoyl 3-Trifluoromethylphenyl 205–207 9 420.13
Compound 20 (Ev4) 2-Hydroxypropyl 4-Methylbenzoyl 4-tert-Butylphenyl 263–265 62 408.21
Compound 51 (Ev5) 3-Methoxypropyl 4-Chlorobenzoyl 3-Fluoro-4-trifluoromethylphenyl Not reported Not reported 481.91 (calculated)
Compound (Ev9) 3-(Dimethylamino)propyl 4-Chlorobenzoyl 4-Methoxyphenyl Not reported Not reported 428.91

Key Observations:

Substituent Effects on Physicochemical Properties: The 1-substituent significantly impacts solubility. For example, the dimethylamino group in the target compound and Ev9 may enhance water solubility compared to hydroxyl or methoxy groups (e.g., Ev1 and Ev5 compounds) due to its basicity . 4-Aroyl groups with electron-withdrawing substituents (e.g., 4-fluorobenzoyl in the target, 4-chlorobenzoyl in Ev9) may stabilize the pyrrol-2-one core through resonance effects, whereas electron-donating groups (e.g., 4-methylbenzoyl in Ev1) could reduce electrophilicity at the carbonyl position . 5-Substituents such as furan-2-yl (target) or trifluoromethylphenyl (Ev1, Ev5) introduce steric and electronic diversity.

Synthetic Yields :

  • Yields for analogs range widely (9–62%), with bulky 5-substituents (e.g., 4-tert-butylphenyl in Ev1) favoring higher yields (62%), likely due to improved crystallization .

Thermal Stability: Melting points correlate with molecular symmetry and intermolecular interactions.

Structure-Activity Relationship (SAR) Insights

  • 1-Substituent: The dimethylamino group in the target compound and Ev9 may improve bioavailability by increasing solubility, whereas hydroxyl or methoxy groups (Ev1, Ev5) could limit membrane permeability .
  • 4-Aroyl Group: Fluorinated benzoyl groups (target, Ev5) may enhance binding to hydrophobic enzyme pockets compared to non-halogenated analogs (Ev1) .
  • 5-Substituent : Heteroaromatic groups (furan-2-yl in the target) could engage in hydrogen bonding or π-π interactions, while trifluoromethylphenyl groups (Ev1, Ev5) may resist oxidative metabolism .

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